molecular formula C8H12NNaO3 B6608378 sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate CAS No. 2839138-82-6

sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B6608378
CAS No.: 2839138-82-6
M. Wt: 193.18 g/mol
InChI Key: LUKWFHAUFRSCQK-UHFFFAOYSA-M
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Description

Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with oxygen (2-oxa) and nitrogen (5-aza) heteroatoms. The sodium carboxylate group at position 7 enhances its water solubility, making it valuable in pharmaceutical and synthetic chemistry. Its spiro architecture confers conformational rigidity, which can influence binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name

sodium;2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.Na/c10-7(11)6-1-2-8(9-3-6)4-12-5-8;/h6,9H,1-5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKWFHAUFRSCQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)NCC1C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NNaO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Petasis Reaction Followed by Ring-Closing Metathesis (RCM)

The most extensively documented method involves a DOS-like (Diversity-Oriented Synthesis) strategy combining the Petasis reaction and Grubbs-catalyzed RCM:

Step 1: Petasis Reaction
4,4-Difluorocyclohexanone reacts with allylamine and allylboronic acid pinacol ester in toluene at 80°C for 18 hours, yielding N,1-diallyl-4,4-difluorocyclohexanamine (Fig. 1A). This step achieves a 71–87% yield under optimized conditions (Table 1).

Step 2: Amine Protection
The secondary amine is protected with trifluoroacetic anhydride (TFAA) to prevent catalyst poisoning during subsequent RCM.

Step 3: Ring-Closing Metathesis
Using Grubbs Catalyst II (2nd generation) in dichloromethane under reflux, the diallylated intermediate undergoes RCM to form the spirocyclic core. This step proceeds with >90% yield on multigram scales.

Step 4: Carboxylation and Salt Formation
Hydrolysis of the ester group under basic conditions (NaOH in methanol) followed by neutralization with hydrochloric acid yields the free carboxylic acid. Subsequent treatment with sodium hydroxide generates the sodium salt.

Table 1: Optimized Conditions for Petasis Reaction

SolventConcentration (M)Temperature (°C)Yield (%)
Toluene0.28087
Chloroform0.24071
THF0.47068

Critical Analysis of Reaction Parameters

Solvent and Catalyst Selection

  • Toluene vs. Chloroform : Toluene provides higher yields (87%) in the Petasis reaction due to improved solubility of boronate intermediates.

  • Grubbs Catalyst II : Demonstrates superior performance over 1st-generation catalysts in RCM, minimizing side reactions like olefin isomerization.

Protecting Group Strategy

  • Trifluoroacetyl (TFA) Protection : Essential for preventing amine coordination to the ruthenium catalyst during RCM. Deprotection with aqueous NaOH restores the free amine without degrading the spirocycle.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR : Key signals include:

    • δ 3.72 ppm (m, 2H, CH2_2-O)

    • δ 3.15 ppm (t, 2H, CH2_2-N)

    • δ 2.45 ppm (s, 1H, COO^-Na+^+)

  • LC-MS : [M-Na]^- ion at m/z 212.1 confirms molecular weight.

Purity and Yield

  • HPLC Purity : >98% after column chromatography (neutral alumina).

  • Overall Yield : 56–82% from 4,4-difluorocyclohexanone .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can produce a range of functionalized spirocyclic compounds .

Scientific Research Applications

Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound’s properties make it useful in material science, including the development of new materials with unique characteristics.

Mechanism of Action

The mechanism by which sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate exerts its effects depends on its specific application. In catalysis, the spirocyclic structure may facilitate specific interactions with substrates, enhancing reaction rates and selectivity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Observations :
  • Sodium Carboxylate vs. tert-Butyl Esters : The sodium salt exhibits superior aqueous solubility due to ionic dissociation, whereas tert-butyl esters (e.g., ) are lipophilic, favoring membrane permeability in drug delivery .
  • Salt Forms : Hydrochloride () and oxalate salts () enhance stability but may reduce solubility compared to sodium carboxylate.
  • Positional Isomerism : Variations in heteroatom placement (e.g., 2-oxa-5-aza vs. 7-oxa-2-aza) alter electronic environments, affecting hydrogen bonding and reactivity .

Stability and Reactivity

  • Sodium Carboxylate : Hygroscopic; requires anhydrous storage. Prone to decarboxylation under acidic conditions.
  • tert-Butyl Esters : Stable under basic conditions but hydrolyze in acidic media. Brominated derivatives (e.g., ) enable cross-coupling reactions .
  • Hydrochloride Salts : Acid-stable but may degrade in basic environments, releasing free bases .

Research Findings and Data Tables

Table 2: Comparative Reactivity in Model Reactions
Compound Reaction with Nucleophiles Photoredox Catalysis Compatibility
Sodium 2-oxa-5-azaspiro[...]-7-carboxylate Low (ionic form) Moderate (requires activation)
tert-Butyl 2-oxo-7-azaspiro[...]-carboxylate High (ester cleavage) High (: 70% yield)
Brominated spirocycles () High (SN2/SN1 pathways) Low (halogen quenching)
Table 3: Pharmacokinetic Parameters (Theoretical)
Compound LogP Plasma Protein Binding (%) Half-Life (h)
Sodium 2-oxa-5-azaspiro[...]-7-carboxylate -0.5 30 2–4
tert-Butyl 2-oxo-7-azaspiro[...]-carboxylate 2.8 85 6–8
Hydrochloride salt () 0.2 50 3–5

Biological Activity

Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in research and medicine.

Structural Characteristics

This compound features a spirocyclic structure that contributes to its distinctive chemical properties. The presence of both nitrogen and oxygen atoms in the spiro framework enhances its ability to interact with various biological targets, making it a valuable candidate for drug design and development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies indicate that the compound can:

  • Bind to Enzymes : It has been shown to interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.
  • Influence Receptor Activity : The compound may act as a ligand for certain receptors, thereby modulating signal transduction pathways crucial for various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Its mechanism appears to involve the modulation of key signaling pathways associated with cell survival and growth .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityStructural Features
This compoundAntimicrobial, AnticancerSpirocyclic structure with nitrogen and oxygen
Methyl 2-Oxa-5-Azaspiro[3.5]Nonane-7-CarboxylateSimilar activitiesMethyl group substitution
Tert-butyl 1-Oxa-7-Azaspiro[3.5]Nonane-7-CarboxylateNeuroprotective effectsTert-butyl group enhances lipophilicity

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers found that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the effects of this compound. Investigations should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Q & A

Q. How can researchers optimize the synthetic yield of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate while maintaining purity?

Methodological Answer: Synthetic optimization requires a multi-step approach:

  • Reaction Parameter Screening: Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Evidence suggests that automated reactors improve reproducibility by standardizing mixing rates and temperature gradients .
  • Purification Techniques: Combine column chromatography (silica gel, eluent: EtOAc/hexane gradient) with recrystallization from ethanol/water mixtures to remove byproducts like unreacted spirocyclic precursors. Purity can be validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve spirocyclic proton environments (e.g., δ 3.2–4.5 ppm for oxa/aza ring protons). COSY and HSQC confirm connectivity .
  • X-ray Crystallography: Single-crystal analysis reveals bond angles and dihedral distortions in the spirocyclic core, critical for understanding strain and reactivity .
  • Mass Spectrometry: High-resolution ESI-MS (negative ion mode) confirms molecular weight (C₈H₁₂NNaO₃⁺, calc. 217.0712) and detects sodium adducts .

Q. How can the compound’s biological activity be evaluated in enzymatic assays?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). IC₅₀ values correlate with spirocyclic steric effects on active-site binding .
  • Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., kinases) to quantify binding kinetics (KD, kon/koff) .

Advanced Research Questions

Q. How does the spirocyclic system influence electronic properties and reactivity in derivatization reactions?

Methodological Answer:

  • Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electron density distribution, highlighting nucleophilic sites (e.g., carboxylate oxygen) for regioselective alkylation or acylation .
  • Reactivity Profiling: Compare bromination (NBS/radical initiators) vs. oxidation (KMnO₄) outcomes to map steric vs. electronic effects. The 2-oxa group stabilizes transition states via hydrogen bonding .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Methodological Answer:

  • Orthogonal Assays: Validate in vitro enzyme inhibition with cell-based reporter systems (e.g., luciferase-coupled pathways). Discrepancies may arise from membrane permeability limitations.
  • Metabolite Profiling: Use LC-MS to identify intracellular degradation products (e.g., hydrolyzed carboxylate) that alter activity .

Q. What strategies control stereochemical outcomes during spirocyclic ring functionalization?

Methodological Answer:

  • Chiral Auxiliaries: Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce axial chirality during alkylation .
  • Catalytic Asymmetric Synthesis: Use Pd-catalyzed cross-couplings with BINAP ligands to set stereocenters at the azaspiro nitrogen .

Q. How does the sodium counterion affect solubility and reactivity compared to other cations (e.g., potassium, ammonium)?

Methodological Answer:

  • Solubility Studies: Measure logP values in biphasic systems (octanol/water). Sodium salts exhibit higher aqueous solubility (logP −1.2) vs. ammonium analogs (logP −0.5) due to ionic hydration .
  • Reactivity Screening: Compare carboxylate nucleophilicity in SN2 reactions (e.g., with methyl iodide) across cation-exchanged variants .

Q. What methodologies enable the synthesis of deuterated or isotopically labeled analogs for mechanistic studies?

Methodological Answer:

  • Deuterium Exchange: Reflux in D₂O with NaOD to label exchangeable protons (e.g., NH in azaspiro rings) .
  • ¹³C-Labeling: Use [¹³C]-CO₂ in carboxylation steps during spirocycle synthesis for tracking metabolic fate via NMR .

Q. How can computational tools predict metabolic stability and off-target interactions?

Methodological Answer:

  • ADMET Prediction: Use Schrödinger’s QikProp or ADMET Predictor to estimate CYP450 metabolism rates and blood-brain barrier penetration .
  • Molecular Dynamics (MD): Simulate binding to off-target GPCRs (e.g., 5-HT receptors) to prioritize in vitro testing .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s enzyme inhibition potency?

Methodological Answer:

  • Assay Standardization: Normalize results using reference inhibitors (e.g., eserine for acetylcholinesterase) and control buffer ionic strength.
  • Structural Analogs: Test derivatives to isolate steric (e.g., tert-butyl substitution) vs. electronic (e.g., nitro groups) contributions .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH to quantify half-life (t₁/₂) via LC-MS .
  • Stable Isotope Tracing: Administer ¹⁴C-labeled compound to track urinary/fecal excretion profiles in rodent models .

Tables for Key Data

Property Value Method Reference
LogP (sodium salt)−1.2Octanol/water partition
IC₅₀ (acetylcholinesterase)12.3 µMFluorometric assay
Solubility (H₂O, 25°C)85 mg/mLGravimetric analysis
Crystal SystemMonoclinic, P2₁/cX-ray diffraction

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